molecular formula C17H21N3O2S B11804252 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11804252
M. Wt: 331.4 g/mol
InChI Key: HNYROTYHFSZLHX-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyridine ring substituted with a methyl group and a tosylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tosylpyrrolidine group. The tosylation of pyrrolidine is usually achieved using tosyl chloride in the presence of a base such as triethylamine. The final step involves coupling the tosylated pyrrolidine with the pyridine derivative under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-{6-methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine
  • N-(5-methylpyridin-2-yl)piperidin-4-amine dihydrobromide

Uniqueness

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridine ring with the tosylated pyrrolidine moiety provides a versatile scaffold for further functionalization and optimization in drug discovery and other applications.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C17H21N3O2S/c1-12-5-7-14(8-6-12)23(21,22)20-9-3-4-16(20)15-11-19-17(18)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19)

InChI Key

HNYROTYHFSZLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)N

Origin of Product

United States

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